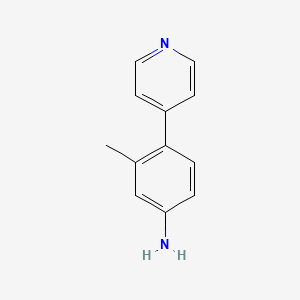

3-Methyl-4-(pyridin-4-yl)aniline

Description

BenchChem offers high-quality 3-Methyl-4-(pyridin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(pyridin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-pyridin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXJJJZNTFAXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide for Drug Discovery Professionals

Introduction: 3-Methyl-4-(pyridin-4-yl)aniline is a heterocyclic aromatic amine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted aniline (B41778) ring linked to a pyridine (B92270) moiety, is present in various biologically active compounds, including kinase inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline, offering valuable data and methodologies for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data, this guide leverages high-quality computational predictions for key physicochemical parameters, alongside a detailed, plausible synthetic protocol.

Core Physicochemical Properties

The fundamental physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline are crucial for assessing its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes these key parameters.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | - |

| Molecular Weight | 184.24 g/mol | [1] |

| Predicted logP (o/w) | 2.58 | SwissADME Prediction |

| Predicted Solubility (logS) | -3.27 | SwissADME Prediction |

| Predicted pKa (most basic) | 5.31 (Pyridine N) | SwissADME Prediction |

| Predicted pKa (most acidic) | 17.29 (Aniline NH₂) | SwissADME Prediction |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | SwissADME Prediction |

| Number of Hydrogen Bond Acceptors | 2 | SwissADME Prediction |

| Number of Hydrogen Bond Donors | 1 | SwissADME Prediction |

| Number of Rotatable Bonds | 1 | SwissADME Prediction |

Note: Predicted values were obtained using the SwissADME web tool, a reliable resource for in silico drug discovery.[2][3][4][5]

Experimental Protocols

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of biaryl compounds like 3-Methyl-4-(pyridin-4-yl)aniline is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a plausible approach starting from commercially available precursors.

Reaction Scheme:

Figure 1: Proposed synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via Suzuki-Miyaura coupling.

Materials:

-

4-Bromo-2-methylaniline

-

Pyridine-4-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-Methyl-4-(pyridin-4-yl)aniline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Physicochemical Properties: General Methodologies

The following are standard experimental protocols that can be employed to determine the physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline.

-

Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. For small quantities, micro-boiling point determination methods can be used.

-

Solubility: The shake-flask method is a standard technique. A known amount of the compound is added to a specific volume of a solvent (e.g., water, buffer at a specific pH) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC.

-

pKa: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent (often a water-methanol mixture) and titrated with a standard acid or base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.

-

logP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate logP by correlating the retention time with that of compounds with known logP values.

Potential Biological Relevance and Signaling Pathways

While direct biological studies on 3-Methyl-4-(pyridin-4-yl)aniline are limited, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for developing new therapeutic agents, particularly in oncology. Aniline and pyridine moieties are common features in compounds targeting various protein kinases.

One such relevant pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy. Inhibitors of the VEGF receptor (VEGFR) often contain heterocyclic cores similar to 3-Methyl-4-(pyridin-4-yl)aniline.

Figure 2: Simplified representation of the VEGF signaling pathway and the potential point of inhibition.

This diagram illustrates how the binding of VEGF to its receptor (VEGFR) triggers a cascade of intracellular signaling events involving key proteins like PLCγ, PI3K, and Ras, ultimately leading to angiogenesis. A potential inhibitor like 3-Methyl-4-(pyridin-4-yl)aniline could block this pathway by binding to the ATP-binding site of the VEGFR kinase domain, thereby preventing its activation and downstream signaling.

Conclusion

3-Methyl-4-(pyridin-4-yl)aniline presents an interesting scaffold for further exploration in drug discovery. This technical guide provides a foundational understanding of its physicochemical properties, a plausible and detailed synthetic route, and a relevant biological context. The provided data and protocols are intended to facilitate further research and development of novel therapeutics based on this promising molecular structure. Future experimental validation of the predicted properties and biological screening are essential next steps in elucidating the full potential of this compound.

References

Spectroscopic and Spectrometric Analysis of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide

Introduction: 3-Methyl-4-(pyridin-4-yl)aniline is a biphenyl (B1667301) aromatic amine of interest in medicinal chemistry and drug development as a key intermediate in the synthesis of various active pharmaceutical ingredients. Its chemical structure, featuring a substituted aniline (B41778) ring linked to a pyridine (B92270) ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also outlines detailed experimental protocols for acquiring such data, intended for researchers and scientists in the field of drug development.

Molecular and Spectroscopic Data

The following tables summarize the fundamental molecular properties and the anticipated spectral data for 3-Methyl-4-(pyridin-4-yl)aniline. Note: The spectral data presented is predicted based on the chemical structure, as comprehensive experimental data is not publicly available.

Table 1: Molecular Properties of 3-Methyl-4-(pyridin-4-yl)aniline

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Monoisotopic Mass | 184.1000 Da |

| CAS Number | 82160-27-8 |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 8.6 | Doublet | 2H | Protons ortho to Pyridine N |

| ~ 7.3 | Doublet | 2H | Protons meta to Pyridine N |

| ~ 7.1 | Doublet | 1H | Aniline proton meta to -NH₂ |

| ~ 6.8 | Doublet of Doublets | 1H | Aniline proton ortho to -NH₂ and meta to -CH₃ |

| ~ 6.7 | Singlet | 1H | Aniline proton ortho to -NH₂ and ortho to -CH₃ |

| ~ 3.8 | Broad Singlet | 2H | -NH₂ |

| ~ 2.2 | Singlet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| ~ 150.0 | Pyridine C ortho to N |

| ~ 148.0 | Aniline C attached to Pyridine |

| ~ 145.0 | Aniline C attached to -NH₂ |

| ~ 138.0 | Pyridine C para to N |

| ~ 132.0 | Aniline C attached to -CH₃ |

| ~ 130.0 | Aniline CH meta to -NH₂ |

| ~ 124.0 | Pyridine CH meta to N |

| ~ 118.0 | Aniline CH ortho to -NH₂ |

| ~ 115.0 | Aniline CH ortho to -NH₂ |

| ~ 20.0 | -CH₃ |

Table 4: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Weak | Aliphatic C-H stretching (-CH₃) |

| ~ 1620 | Strong | N-H scissoring (bending) |

| 1600 - 1450 | Strong, Multiple Bands | Aromatic C=C ring stretching |

| ~ 1300 | Medium | C-N stretching |

| 850 - 800 | Strong | Aromatic C-H out-of-plane bending |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 184 | High | [M]⁺˙ (Molecular Ion) |

| 183 | Moderate | [M-H]⁺ |

| 169 | High | [M-CH₃]⁺ |

| 156 | Moderate | [M-HCN-H]⁺ |

| 92 | Variable | [C₆H₆N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for a compound of this nature and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-4-(pyridin-4-yl)aniline in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Common deuterated solvents for aniline derivatives also include DMSO-d₆ and acetone-d₆.[1][2][3] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-160 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place the mixture into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[4][5]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Data Acquisition (GC-MS with EI):

-

GC conditions: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure the elution of the compound.

-

Ionization: Use a standard electron energy of 70 eV.[8][9][10] This energy level is optimal for generating a reproducible fragmentation pattern.[9]

-

Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-400.

-

Detector: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

-

-

Data Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic and spectrometric analysis of a synthesized compound like 3-Methyl-4-(pyridin-4-yl)aniline.

Caption: Workflow for the synthesis, purification, and structural analysis of 3-Methyl-4-(pyridin-4-yl)aniline.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. youtube.com [youtube.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. youtube.com [youtube.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

3-Methyl-4-(pyridin-4-yl)aniline molecular weight and formula

An In-depth Technical Guide to 3-Methyl-4-(pyridin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline, a substituted aniline (B41778) derivative of interest in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource, offering key data, experimental context, and logical workflows relevant to its application in research and development.

Core Molecular Data

The fundamental properties of 3-Methyl-4-(pyridin-4-yl)aniline are summarized below. The molecular formula is C₁₂H₁₂N₂, and the molecular weight is 184.24 g/mol .

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | 3-Methyl-4-(pyridin-4-yl)aniline |

Experimental Protocols

Example Synthetic Protocol (Hypothetical): Suzuki Coupling

Objective: To synthesize 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromo-3-methylaniline (B1294692) and pyridine-4-boronic acid.

Materials:

-

4-bromo-3-methylaniline

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).

-

Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.

-

To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 3-Methyl-4-(pyridin-4-yl)aniline.

Characterization: The structure and purity of the final compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical and Visual Workflow

The following diagrams illustrate key conceptual frameworks related to the research and development of 3-Methyl-4-(pyridin-4-yl)aniline.

Caption: Synthetic workflow for 3-Methyl-4-(pyridin-4-yl)aniline.

Caption: A potential drug discovery pathway for the compound.

Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-4-(pyridin-4-yl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment of its solubility in common organic solvents, and details standardized experimental protocols for its quantitative determination. Furthermore, this guide outlines a common synthetic route for the compound and illustrates a relevant biological signaling pathway where its derivatives may act, providing essential context for its application in drug discovery and development.

Introduction to the Solubility of 3-Methyl-4-(pyridin-4-yl)aniline

3-Methyl-4-(pyridin-4-yl)aniline is a substituted aniline (B41778) derivative whose physicochemical properties are of significant interest to medicinal chemists and process development scientists. Its molecular structure, featuring a substituted aniline ring coupled with a pyridine (B92270) moiety, imparts a unique combination of polarity and aromatic character that dictates its solubility in various organic solvents. Understanding and quantifying this solubility is critical for its use in synthetic reactions, purification processes such as crystallization, and formulation development.

The general principle of "like dissolves like" suggests that 3-Methyl-4-(pyridin-4-yl)aniline will exhibit varying degrees of solubility in different organic solvents based on their polarity and hydrogen bonding capabilities. The presence of the aniline and pyridine nitrogen atoms allows for hydrogen bonding with protic solvents, while the aromatic rings suggest solubility in non-polar and polar aprotic solvents through van der Waals forces and dipole-dipole interactions.

Solubility Data

Table 1: Qualitative Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The nitrogen atoms in the aniline and pyridine rings can act as hydrogen bond acceptors, and the N-H group of the aniline can act as a hydrogen bond donor with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polar nature of these solvents can effectively solvate the polar functionalities of the molecule. |

| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule due to the nitrogen heteroatoms is likely to limit its solubility in non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a versatile solvent that can dissolve a wide range of organic compounds with moderate polarity. |

Experimental Protocols

Protocol for Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a given solvent.

Materials:

-

3-Methyl-4-(pyridin-4-yl)aniline (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, toluene, dichloromethane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Methyl-4-(pyridin-4-yl)aniline to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Prepare a series of standard solutions of 3-Methyl-4-(pyridin-4-yl)aniline of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of 3-Methyl-4-(pyridin-4-yl)aniline in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Synthetic Protocol: Suzuki Coupling for the Preparation of 3-Methyl-4-(pyridin-4-yl)aniline

A common and efficient method for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Bromo-3-methylaniline

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, or DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., for extraction and column chromatography)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 4-bromo-3-methylaniline, pyridine-4-boronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent system to the flask via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 3-Methyl-4-(pyridin-4-yl)aniline.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Technical Guide: Chemical Properties and Synthetic Pathway of 3-Methyl-4-(pyridin-4-yl)aniline (CAS 82160-27-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3-Methyl-4-(pyridin-4-yl)aniline (CAS Number: 82160-27-8). This compound is a key intermediate in the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). This document details a robust synthetic protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction and contextualizes its importance by illustrating the Bcr-Abl signaling pathway, which is the therapeutic target of Nilotinib.

Chemical Properties

3-Methyl-4-(pyridin-4-yl)aniline is a versatile small molecule scaffold. Its core structure consists of a substituted aniline (B41778) ring linked to a pyridine (B92270) ring.

Table 1: Physicochemical Properties of 3-Methyl-4-(pyridin-4-yl)aniline

| Property | Value | Source |

| CAS Number | 82160-27-8 | [1] |

| Common Name | 3-Methyl-4-(pyridin-4-yl)aniline | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Appearance | Solid | MCE |

| Storage | 4°C, protect from light | MCE |

| InChI Key | XKXJJJZNTFAXFH-UHFFFAOYSA-N | Sigma-Aldrich |

Table 2: Safety Information

| Hazard Statement Code | Precautionary Statement Code | GHS Pictogram |

| H315, H319, H335 | P280, P305+P351+P338, P332+P313 | GHS07 |

Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

The primary synthetic route to 3-Methyl-4-(pyridin-4-yl)aniline is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of C-C bonds.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromo-2-methylaniline (B145978) with pyridine-4-boronic acid.

Materials:

-

4-bromo-2-methylaniline

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

-

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-Methyl-4-(pyridin-4-yl)aniline.

Biological Relevance and Signaling Pathway

3-Methyl-4-(pyridin-4-yl)aniline is a crucial intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor.[4] Nilotinib is highly effective in treating chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.

The Bcr-Abl Signaling Pathway in CML

In CML, a chromosomal translocation results in the formation of the Philadelphia chromosome, which harbors the BCR-ABL fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.

Mechanism of Action of Nilotinib

Nilotinib functions by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of downstream substrates, leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl-positive cancer cells. The synthesis of Nilotinib from 3-Methyl-4-(pyridin-4-yl)aniline is a key step in the production of this life-saving drug.[4]

Conclusion

3-Methyl-4-(pyridin-4-yl)aniline is a compound of significant interest to the pharmaceutical and drug development industries due to its role as a key intermediate in the synthesis of the targeted cancer therapeutic, Nilotinib. The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable method for its synthesis. Understanding the chemical properties and synthetic route of this intermediate is essential for the continued production of Nilotinib and for the development of new kinase inhibitors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arborpharmchem.com [arborpharmchem.com]

An In-depth Technical Guide to 3-Methyl-4-(pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of 3-Methyl-4-(pyridin-4-yl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its primary role as a crucial synthetic intermediate in the development of pharmacologically active agents, particularly kinase inhibitors, is well-established. This guide will cover its chemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications in drug discovery, inferred from the biological activities of structurally related compounds. The information is presented to support researchers in leveraging this versatile building block for the design and synthesis of novel therapeutic agents.

Introduction and Chemical Properties

3-Methyl-4-(pyridin-4-yl)aniline is a biaryl amine that combines a substituted aniline (B41778) ring with a pyridine (B92270) ring. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases.[1][2][3] Its utility stems from the combination of a hydrogen-bond-accepting pyridine nitrogen and an aniline moiety that can be readily functionalized. The compound is primarily recognized and utilized as a drug intermediate for the synthesis of a variety of active pharmaceutical ingredients.[2]

A summary of its key chemical properties is provided in the table below.

| Property | Value |

| IUPAC Name | 3-Methyl-4-(pyridin-4-yl)aniline |

| CAS Number | 82160-27-8 |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Appearance | Solid (Typical) |

| Canonical SMILES | Cc1cc(N)ccc1c2ccncc2 |

Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

Two primary disconnection approaches for the Suzuki-Miyaura synthesis of the target molecule are feasible:

-

Route A: Coupling of 4-halo-3-methylaniline with pyridine-4-boronic acid.

-

Route B: Coupling of a 4-halopyridine with (5-amino-2-methylphenyl)boronic acid.

Below is a detailed, generalized experimental protocol for the synthesis via a Suzuki-Miyaura coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: Aryl Halide + Arylboronic Acid → Biaryl Compound

Materials and Reagents:

-

Aryl Halide (e.g., 4-Bromo-3-methylaniline or 4-Bromopyridine hydrochloride)

-

Arylboronic Acid (e.g., Pyridine-4-boronic acid or (5-amino-2-methylphenyl)boronic acid)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Solvent System (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DME)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq.) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction Execution: Place the reaction vessel in a preheated oil bath and stir the mixture at a temperature ranging from 80°C to 100°C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3-Methyl-4-(pyridin-4-yl)aniline.

The following diagram illustrates the generalized workflow for this synthetic approach.

Role in Medicinal Chemistry and Drug Discovery

The true value of 3-Methyl-4-(pyridin-4-yl)aniline lies in its application as a scaffold for building more complex, biologically active molecules. The pyridinylaniline framework is a key component in a multitude of potent and selective kinase inhibitors.[7][8]

Kinase Inhibition: A Potential Therapeutic Application

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.[8][9]

The pyridinylaniline scaffold is particularly effective for several reasons:

-

The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket.

-

The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains that can target other regions of the ATP pocket, thereby enhancing potency and selectivity.

-

The biaryl structure provides a rigid core that can be appropriately decorated to optimize pharmacokinetic properties.

While no specific kinase inhibition data for 3-Methyl-4-(pyridin-4-yl)aniline itself is available, it serves as a key intermediate for compounds that target these pathways. For instance, the structurally related aminopyrimidine moiety is central to the blockbuster cancer drug Imatinib (Gleevec), a BCR-Abl tyrosine kinase inhibitor.[10] The synthesis of Imatinib and other kinase inhibitors often involves the coupling of a pyridinyl-containing amine with other heterocyclic systems.[10]

The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for inhibitors derived from pyridinylaniline scaffolds.

Conclusion and Future Outlook

3-Methyl-4-(pyridin-4-yl)aniline is a valuable and versatile building block in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a key intermediate for the synthesis of potent kinase inhibitors and other pharmacologically relevant molecules is undeniable. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling makes it an accessible starting point for drug discovery campaigns.

Future research will likely continue to see the incorporation of this and similar pyridinylaniline scaffolds into novel molecular designs targeting a wide range of protein kinases and other enzyme classes. The continued exploration of structure-activity relationships (SAR) around this core will be instrumental in developing next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of 3-Methyl-4-(pyridin-4-yl)aniline in their drug discovery endeavors.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies | MDPI [mdpi.com]

- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

An In-depth Technical Guide on the Theoretical Properties of 3-Methyl-4-(pyridin-4-yl)aniline

Disclaimer: Publicly available research detailing comprehensive theoretical and experimental studies specifically on 3-Methyl-4-(pyridin-4-yl)aniline is limited. This document serves as a technical guide compiled from foundational chemical principles, computational chemistry methodologies, and data from structurally analogous compounds. The quantitative data and protocols provided are illustrative and intended to serve as a framework for future research.

Introduction

3-Methyl-4-(pyridin-4-yl)aniline, with the molecular formula C₁₂H₁₂N₂, is a heterocyclic aromatic amine.[1] Its structure, featuring a substituted aniline (B41778) ring linked to a pyridine (B92270) ring, makes it a compound of interest in medicinal chemistry and materials science. As a drug intermediate, its physicochemical and electronic properties are critical for the synthesis of bioactive compounds.[1][2] This guide outlines the theoretical properties of the molecule, providing a computational framework for its analysis.

Molecular Structure and Identification

The core structure consists of an aniline moiety substituted with a methyl group at position 3 and a pyridin-4-yl group at position 4.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 3-Methyl-4-(pyridin-4-yl)aniline | N/A |

| CAS Number | 82160-27-8 | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol |[1] |

Theoretical Physicochemical Properties

The following table presents computed physicochemical properties analogous to those for similar structures like 4-[(Pyridin-4-yl)methyl]aniline, as specific data for the target molecule is not available. These values are crucial for predicting the molecule's behavior in biological and chemical systems.

Table 2: Computed Physicochemical Properties (Illustrative)

| Property | Value | Method | Reference (Analog) |

|---|---|---|---|

| Molecular Weight | 184.24 g/mol | - | [3] |

| XLogP3 | 2.3 | Cactvs 3.4.8.18 | [4] |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 | [3] |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 | [3] |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 | [3] |

| Exact Mass | 184.100048391 Da | PubChem 2.2 | [3] |

| Topological Polar Surface Area | 38.9 Ų | Cactvs 3.4.8.18 |[3] |

Quantum Chemical Analysis (Theoretical)

A full theoretical analysis using Density Functional Theory (DFT) would yield insights into the electronic structure and reactivity of 3-Methyl-4-(pyridin-4-yl)aniline. Such studies are foundational for understanding molecular interactions.

Table 3: Predicted Quantum Chemical Descriptors (Illustrative)

| Descriptor | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.5 | Chemical reactivity, kinetic stability |

| Ionization Potential | ~6.0 | Energy to remove an electron |

| Electron Affinity | ~1.5 | Energy released when gaining an electron |

Note: These values are estimations based on typical DFT calculations for similar aromatic amines and serve as a hypothetical baseline.

Experimental and Computational Protocols

This protocol outlines a standard procedure for the computational analysis of 3-Methyl-4-(pyridin-4-yl)aniline.

-

Geometry Optimization:

-

Software: Gaussian 16 or ORCA.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure: An initial molecular structure is built. A full geometry optimization is performed without constraints to find the lowest energy conformation. Frequency calculations are then run to confirm the structure is a true minimum (no imaginary frequencies).

-

-

Electronic Properties Calculation:

-

Procedure: Using the optimized geometry from Step 1, a single-point energy calculation is performed.

-

Analysis: From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap.

-

-

Spectroscopic Properties Prediction:

-

Procedure: Perform frequency calculations (for IR/Raman spectra) and TD-DFT (Time-Dependent DFT) calculations (for UV-Vis spectra) using the optimized structure.

-

Analysis: Visualize the computed spectra and compare them with any available experimental data for validation.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Procedure: Generate the MEP surface to visualize the electron density distribution.

-

Analysis: Identify nucleophilic (electron-rich, typically red) and electrophilic (electron-poor, typically blue) regions of the molecule to predict sites of reactivity.

-

References

The Electronic Landscape of Pyridyl Aniline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridyl aniline (B41778) derivatives, a class of organic molecules featuring both a pyridine (B92270) and an aniline moiety, have garnered significant attention in materials science and medicinal chemistry. Their unique electronic structure, characterized by the interplay between the electron-donating aniline and electron-withdrawing pyridine rings, gives rise to a host of tunable photophysical and electronic properties. This technical guide provides a comprehensive overview of the core electronic characteristics of these derivatives, offering a valuable resource for researchers engaged in the design of novel functional materials and therapeutics.

Core Electronic Properties and Structure-Property Relationships

The electronic behavior of pyridyl aniline derivatives is intrinsically linked to their molecular architecture. The relative orientation of the pyridyl and aniline rings, the nature and position of substituents on either ring, and the extent of intramolecular charge transfer (ICT) are key determinants of their electronic properties.

Substituents on the aniline ring significantly modulate the electron-donating strength of the amino group. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) enhance the highest occupied molecular orbital (HOMO) energy, facilitating hole injection and transport. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) lower the lowest unoccupied molecular orbital (LUMO) energy, which can be beneficial for electron injection and transport. These modifications directly impact the HOMO-LUMO energy gap, a critical parameter that governs the optical and electronic characteristics of the molecule.[1]

Similarly, substitution on the pyridine ring alters its electron-accepting nature. The position of the nitrogen atom within the pyridine ring and the point of attachment to the aniline moiety also play a crucial role in defining the electronic landscape of the molecule.

Quantitative Electronic Properties

The following table summarizes key quantitative electronic properties for a selection of pyridyl aniline derivatives, providing a comparative overview for material selection and design.

| Derivative Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Conductivity (S/cm) |

| 4-(Pyridin-2-yl)aniline | -5.67 | -2.42 | 3.25 | 5.67 | 2.42 | 1.2 x 10⁻⁵ (doped) |

| 3-(Pyridin-2-yl)aniline | -5.71 | -2.38 | 3.33 | 5.71 | 2.38 | 8.7 x 10⁻⁶ (doped) |

| 4-(Pyridin-3-yl)aniline | -5.62 | -2.51 | 3.11 | 5.62 | 2.51 | Not Reported |

| 4-(Pyridin-4-yl)aniline | -5.58 | -2.60 | 2.98 | 5.58 | 2.60 | Not Reported |

| 4-(5-Nitropyridin-2-yl)aniline | -6.02 | -3.15 | 2.87 | 6.02 | 3.15 | Not Reported |

| 4-(5-Methoxypyridin-2-yl)aniline | -5.45 | -2.21 | 3.24 | 5.45 | 2.21 | Not Reported |

Note: The presented values are compiled from various computational and experimental studies and may vary depending on the specific experimental conditions and computational methods employed.[1][2][3] Conductivity values are particularly sensitive to doping levels and measurement techniques.[4][5]

Experimental Protocols

Detailed and standardized experimental procedures are paramount for the accurate characterization of the electronic properties of pyridyl aniline derivatives.

Synthesis of Substituted 4-(Pyridin-2-yl)aniline Derivatives

This protocol outlines a general Suzuki coupling reaction for the synthesis of substituted 4-(pyridin-2-yl)aniline derivatives.[6][7][8]

Materials:

-

Substituted 4-bromoaniline (B143363) (1.0 eq)

-

2-(Tributylstannyl)pyridine (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Anhydrous toluene (B28343)

-

Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add the substituted 4-bromoaniline, 2-(tributylstannyl)pyridine, and tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique for determining the HOMO and LUMO energy levels of molecules.[9][10][11]

Instrumentation and Materials:

-

Potentiostat with a three-electrode cell setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel (B162337) electrode (SCE); counter electrode: platinum wire).

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Pyridyl aniline derivative sample (typically 1-5 mM).

-

Ferrocene (B1249389) (as an internal standard).

Procedure:

-

Prepare a solution of the pyridyl aniline derivative and the supporting electrolyte in the chosen solvent.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes.

-

Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

-

Record the cyclic voltammogram of the solvent and supporting electrolyte as a baseline.

-

Add the pyridyl aniline derivative to the cell and record its cyclic voltammogram over a suitable potential range.

-

Add a small amount of ferrocene to the solution and record the voltammogram to determine the Fc/Fc⁺ redox couple, which is used for potential calibration.

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, including the HOMO-LUMO gap.[12][13][14][15]

Instrumentation and Materials:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or ethanol).

-

Pyridyl aniline derivative sample.

Procedure:

-

Prepare a dilute solution of the pyridyl aniline derivative in the chosen solvent (typically in the micromolar concentration range).

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λ_max) corresponds to the energy of the electronic transition.

-

The onset of the absorption band (λ_onset) can be used to estimate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).

Visualizing Molecular Logic and Charge Transfer

The unique electronic properties of pyridyl aniline derivatives make them promising candidates for applications in molecular electronics and sensing. Their behavior can often be conceptualized as logical operations or signaling pathways.

Caption: Intramolecular Charge Transfer (ICT) mechanism in a pyridyl aniline derivative.

This diagram illustrates the fundamental process of intramolecular charge transfer upon photoexcitation. The aniline moiety acts as an electron donor, and the pyridine moiety as an electron acceptor. This charge-separated state is crucial for applications in organic photovoltaics and photocatalysis.[16][17]

Caption: Generalized mechanism for a pyridyl aniline-based fluorescent sensor.

Pyridyl aniline derivatives can act as fluorescent sensors for various analytes, such as metal ions. The binding of the analyte to the pyridyl nitrogen can either quench the fluorescence through photoinduced electron transfer (PET) or enhance it via chelation-enhanced fluorescence (CHEF), providing a detectable signal.[18][19][20]

Caption: Role of a pyridyl aniline derivative as a hole transport material in an OLED.

In organic light-emitting diodes (OLEDs), pyridyl aniline derivatives with appropriate HOMO levels can function as efficient hole transport materials (HTMs). They facilitate the transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. Their electronic properties can be tuned to optimize device performance.[21][22][23][24][25]

This guide serves as a foundational resource for understanding and harnessing the electronic properties of pyridyl aniline derivatives. The provided data, protocols, and conceptual diagrams are intended to facilitate further research and development in the exciting fields of organic electronics and medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, identification and study of electrical conductivity of the doped poly aniline - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. ijraset.com [ijraset.com]

- 12. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [ajqcms.org]

- 14. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 15. Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH – Oriental Journal of Chemistry [orientjchem.org]

- 16. Ligand-to-ligand charge transfer in heteroleptic Ir-complexes: comprehensive investigations of its fast dynamics and mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Ligand-to-metal charge transfer of a pyridine surface complex on TiO2 for selective dehydrogenative cross-coupling with benzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. ossila.com [ossila.com]

- 22. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability and recommended storage conditions for the chemical intermediate, 3-Methyl-4-(pyridin-4-yl)aniline (CAS No: 82160-27-8). Due to the limited availability of public, in-depth stability studies, this document synthesizes information from supplier safety data sheets and outlines general best practices for the handling, storage, and stability assessment of similar research compounds.

Overview and General Properties

3-Methyl-4-(pyridin-4-yl)aniline is a drug intermediate utilized in the synthesis of various active pharmaceutical ingredients.[1][2] As with many complex organic molecules, its stability is critical for ensuring the integrity of experimental results and the quality of synthesized products. While specific reactivity data is limited, general precautions for handling chemical intermediates should be observed.[3]

Recommended Storage Conditions

Proper storage is paramount to prevent degradation. The following storage conditions have been recommended by suppliers.[4] Adherence to these guidelines is crucial for maintaining the compound's purity and stability over time.

| Temperature | Duration | Additional Conditions |

| -80°C | 6 months | Protect from light |

| -20°C | 1 month | Protect from light |

Handling and Safety Precautions

When handling 3-Methyl-4-(pyridin-4-yl)aniline, standard laboratory safety protocols should be strictly followed.

-

Ventilation: Use only in areas with appropriate exhaust ventilation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Disposal: Dispose of the compound in accordance with local, state, and federal regulations.[3]

General Experimental Protocol for Stability Assessment

For research and development purposes, it may be necessary to conduct a formal stability study. The following is a generalized protocol for assessing the stability of a chemical compound like 3-Methyl-4-(pyridin-4-yl)aniline.

Objective: To evaluate the stability of 3-Methyl-4-(pyridin-4-yl)aniline under various environmental conditions (e.g., temperature, humidity, and light) over a defined period.

Materials:

-

3-Methyl-4-(pyridin-4-yl)aniline (analytical standard and test samples)

-

Calibrated stability chambers

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

pH meter

-

Glassware and solvents of appropriate purity

Methodology:

-

Sample Preparation: Accurately weigh and prepare stock solutions of 3-Methyl-4-(pyridin-4-yl)aniline in a suitable, inert solvent.

-

Forced Degradation Studies: To identify potential degradation products and pathways, subject the compound to stress conditions such as:

-

Acidic and basic hydrolysis

-

Oxidation (e.g., with hydrogen peroxide)

-

Photolytic degradation (exposure to UV and visible light)

-

Thermal degradation (at elevated temperatures)

-

-

Long-Term and Accelerated Stability Studies:

-

Store aliquots of the compound under the conditions specified in the International Council for Harmonisation (ICH) guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

-

Assess physical properties such as appearance, color, and solubility.

-

-

Data Analysis:

-

Plot the concentration of 3-Methyl-4-(pyridin-4-yl)aniline as a function of time for each storage condition.

-

Determine the rate of degradation and calculate the shelf-life.

-

Visualized Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of 3-Methyl-4-(pyridin-4-yl)aniline to ensure its stability.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3-Methyl-4-(pyridin-4-yl)aniline, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-bromotoluene (B49008). The synthetic route involves three key transformations: regioselective nitration of 4-bromotoluene to yield 4-bromo-2-nitrotoluene (B1266186), a Suzuki-Miyaura cross-coupling reaction with 4-pyridinylboronic acid to construct the biaryl scaffold, and a final reduction of the nitro group to afford the target aniline. Detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate application in a research and development setting.

Introduction

Aromatic anilines substituted with heterocyclic moieties are prevalent structural motifs in a wide array of pharmacologically active compounds. The title compound, 3-Methyl-4-(pyridin-4-yl)aniline, incorporates a pyridine (B92270) ring, which can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule, making it a desirable fragment in drug design. This protocol outlines a reliable and efficient three-step synthesis, beginning with the cost-effective starting material 4-bromotoluene.

Overall Synthetic Scheme

The synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is accomplished through the following three-step sequence:

-

Nitration: 4-bromotoluene is nitrated to introduce a nitro group, primarily at the position ortho to the methyl group, yielding 4-bromo-2-nitrotoluene.

-

Suzuki-Miyaura Coupling: The resulting 4-bromo-2-nitrotoluene is coupled with 4-pyridinylboronic acid using a palladium catalyst to form 3-methyl-4-(pyridin-4-yl)nitrobenzene.

-

Reduction: The nitro group of the biaryl intermediate is reduced to an amine to yield the final product, 3-Methyl-4-(pyridin-4-yl)aniline.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-nitrotoluene

This procedure details the regioselective nitration of 4-bromotoluene. The methyl group is an ortho-, para-directing activator, while the bromine is also an ortho-, para-director, albeit a deactivator. The directing effects of the methyl group typically dominate, leading to nitration at the positions ortho to it.

Materials:

-

4-bromotoluene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 4-bromotoluene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-bromotoluene in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol (B145695) to afford 4-bromo-2-nitrotoluene as a yellow solid.

Quantitative Data:

| Reagent/Parameter | Amount/Value | Moles/Ratio |

| 4-bromotoluene | 17.1 g | 0.1 mol |

| Conc. H₂SO₄ | 50 mL | - |

| Fuming HNO₃ | 6.3 mL | ~0.15 mol |

| Reaction Temperature | 0-10 °C | - |

| Reaction Time | 2.5 hours | - |

| Typical Yield | 17.3 g | ~80% |

Step 2: Synthesis of 3-methyl-4-(pyridin-4-yl)nitrobenzene

This procedure details the Suzuki-Miyaura cross-coupling reaction. Pyridinylboronic acids can be challenging coupling partners; therefore, careful control of reaction conditions is crucial for optimal yield.

Materials:

-

4-bromo-2-nitrotoluene

-

4-pyridinylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk flask, add 4-bromo-2-nitrotoluene, 4-pyridinylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and degassed water to the flask.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 3-methyl-4-(pyridin-4-yl)nitrobenzene.

Quantitative Data:

| Reagent/Parameter | Amount/Value | Moles/Ratio |

| 4-bromo-2-nitrotoluene | 10.8 g | 0.05 mol |

| 4-pyridinylboronic acid | 7.4 g | 0.06 mol (1.2 eq) |

| Pd(dppf)Cl₂ | 1.22 g | 1.5 mmol (3 mol%) |

| K₂CO₃ | 20.7 g | 0.15 mol (3 eq) |

| 1,4-Dioxane | 200 mL | - |

| Water | 50 mL | - |

| Reaction Temperature | 85 °C | - |

| Reaction Time | 14 hours | - |

| Typical Yield | 8.6 g | ~80% |

Step 3: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

This procedure details the reduction of the nitro group to an amine using tin(II) chloride dihydrate. This method is generally effective and chemoselective.[1][2]

Materials:

-

3-methyl-4-(pyridin-4-yl)nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-4-(pyridin-4-yl)nitrobenzene in ethanol.

-

Add tin(II) chloride dihydrate to the solution.

-

Carefully add concentrated hydrochloric acid dropwise with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 3-Methyl-4-(pyridin-4-yl)aniline as a solid.

Quantitative Data:

| Reagent/Parameter | Amount/Value | Moles/Ratio |

| 3-methyl-4-(pyridin-4-yl)nitrobenzene | 8.6 g | 0.04 mol |

| SnCl₂·2H₂O | 45.1 g | 0.2 mol (5 eq) |

| Ethanol | 200 mL | - |

| Conc. HCl | 50 mL | - |

| Reaction Temperature | Reflux | - |

| Reaction Time | 3.5 hours | - |

| Typical Yield | 6.6 g | ~90% |

Visualized Experimental Workflow

The following diagram illustrates the overall synthetic workflow from 4-bromotoluene to 3-Methyl-4-(pyridin-4-yl)aniline.

Caption: Overall synthetic workflow for 3-Methyl-4-(pyridin-4-yl)aniline.

Conclusion

The synthetic route detailed in this document provides a reliable and scalable method for the preparation of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene. The protocols have been designed to be straightforward and utilize commonly available reagents and catalysts. The provided quantitative data and workflow visualization serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient synthesis of this and structurally related compounds for further investigation.

References

Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][3] The 4-arylpyridine scaffold, a key feature of 3-Methyl-4-(pyridin-4-yl)aniline, is present in numerous active pharmaceutical ingredients (APIs).[4][5]

These application notes provide a detailed and robust protocol for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via a palladium-catalyzed Suzuki coupling reaction between 4-bromo-3-methylaniline (B1294692) and pyridine-4-boronic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation, and workflow visualization to ensure reproducibility and success in a laboratory setting.

Experimental Protocol

This protocol outlines the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline using a palladium catalyst, a suitable base, and a solvent system.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |

| 4-Bromo-3-methylaniline | C₇H₈BrN | 186.05 | 1.0 | 1.0 |

| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane (B91453) (anhydrous) | C₄H₈O₂ | 88.11 | - | - |

| Water (degassed) | H₂O | 18.02 | - | - |

| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | - | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | - |

| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | MgSO₄ | 120.37 | - | - |

Equipment

-

Oven-dried Schlenk flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Oil bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Flash column chromatography system

Procedure

-

Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition : To this mixture, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%).[6][7]

-

Inert Atmosphere : Seal the flask with a rubber septum and connect it to an inert gas manifold. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[8]

-

Solvent Addition : Through the septum, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The recommended solvent ratio is 4:1 dioxane to water.[3][9]

-

Reaction Execution : Place the flask in a pre-heated oil bath set to 90-100 °C. Stir the reaction mixture vigorously under the inert atmosphere.[3][6]

-

Monitoring : Monitor the progress of the reaction by TLC or LC-MS until the 4-bromo-3-methylaniline starting material is completely consumed (typically 12-18 hours).[3]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying : Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel. A gradient of hexane/ethyl acetate is typically effective for eluting the pure 3-Methyl-4-(pyridin-4-yl)aniline.

Data Presentation